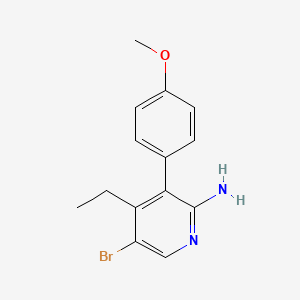

5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine

Description

Molecular Formula: C₁₄H₁₅BrN₂O

Molecular Weight: 307.19 g/mol

Structural Features:

- A pyridine ring substituted with:

- Bromine at position 5 (enabling nucleophilic substitutions).

- Ethyl group at position 4 (enhancing lipophilicity).

- 4-Methoxyphenyl group at position 3 (electron-donating methoxy group improves membrane penetration).

Applications:

- Antimicrobial activity: Demonstrated >90% inhibition against E. coli in derivatives .

- Synthetic intermediate: Bromine allows further functionalization (e.g., Suzuki-Miyaura coupling) .

Properties

Molecular Formula |

C14H15BrN2O |

|---|---|

Molecular Weight |

307.19 g/mol |

IUPAC Name |

5-bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine |

InChI |

InChI=1S/C14H15BrN2O/c1-3-11-12(15)8-17-14(16)13(11)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H2,16,17) |

InChI Key |

WKZBYJDQVLKHDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1Br)N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.

Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including 5-bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine, exhibit significant antimicrobial properties. A study on related pyridine compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli, with some derivatives showing inhibition rates exceeding 90% . The presence of the methoxy group in the phenyl ring is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial activity.

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their potential in treating inflammatory diseases. Specifically, derivatives have shown promise in reducing inflammation markers in vitro, suggesting their viability as therapeutic agents for conditions such as rheumatoid arthritis and lupus . The mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in the inflammatory response.

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported dose-dependent inhibition of cell proliferation in various cancer types, including lung and breast cancers. The mechanism appears to involve apoptosis induction, making it a candidate for further development as an anticancer agent .

Material Science

Liquid Crystal Applications

The potential use of pyridine derivatives as chiral dopants in liquid crystals has been explored. The unique electronic properties of this compound allow it to influence the alignment of liquid crystal molecules, which is crucial for display technologies . The compound's ability to modify optical properties makes it suitable for applications in LCDs (liquid crystal displays) and other optoelectronic devices.

Synthesis and Industrial Applications

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, leading to a variety of derivatives with tailored biological activities . This versatility makes it an important building block in pharmaceutical synthesis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

- Lacks ethyl and methoxyphenyl groups.

Key Properties : - Simpler structure with lower molecular weight (MW: 173.02 g/mol).

- Reduced lipophilicity compared to the target compound, limiting membrane penetration .

Applications : - Primarily used as a precursor for halogen exchange reactions.

2.2. 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Structural Differences :

- Contains trifluoromethyl and bis(4-methoxybenzyl) groups.

Key Properties : - Higher molecular weight (MW: 503.32 g/mol) and steric bulk.

- Trifluoromethyl group enhances metabolic stability and electronegativity.

Applications : - Specialized in agrochemical synthesis due to resistance to enzymatic degradation .

2.3. 5-Bromo-3-phenylpyridin-2-amine

Structural Differences :

- Phenyl group replaces the 4-methoxyphenyl group.

Key Properties : - Absence of methoxy reduces electron-donating effects, altering binding to targets like acetylcholinesterase .

Applications : - Less effective in antimicrobial assays compared to the target compound .

2.4. 4-Ethyl-3-(3,4-dimethoxyphenyl)pyridin-2-amine

Structural Differences :

- Additional methoxy group at position 3 of the phenyl ring.

Key Properties : - Increased solubility due to polar dimethoxy groups.

- Steric hindrance may reduce binding affinity to tubulin .

Applications : - Explored for anti-inflammatory properties but with lower selectivity than the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|

| 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine | 307.19 | Br, Ethyl, 4-Methoxyphenyl | >90% antimicrobial inhibition , enzyme inhibition |

| 4-Amino-3-bromopyridine | 173.02 | Br | Limited membrane penetration |

| 6-Bromo-N,N-bis(4-methoxybenzyl)-... | 503.32 | Br, CF₃, bis(4-methoxybenzyl) | Agrochemical stability |

| 5-Bromo-3-phenylpyridin-2-amine | 245.10 | Br, Phenyl | Moderate acetylcholinesterase inhibition |

| 4-Ethyl-3-(3,4-dimethoxyphenyl)pyridin-2-amine | 298.35 | Ethyl, 3,4-Dimethoxyphenyl | Anti-inflammatory (lower selectivity) |

Research Findings and Mechanistic Insights

- Electronic Effects : The 4-methoxyphenyl group in the target compound increases electron density, enhancing interactions with hydrophobic enzyme pockets (e.g., tubulin) .

- Steric Influence: Ethyl and methoxyphenyl groups create a steric profile that improves selectivity over simpler analogs like 4-amino-3-bromopyridine .

- Synthetic Versatility : Bromine at position 5 allows cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into derivatives with tailored activities .

Biological Activity

5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, an ethyl group, and a methoxy-substituted phenyl group attached to a pyridine ring, which contributes to its unique pharmacological properties.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In a study evaluating the compound's cytotoxic effects on various cancer cell lines, it demonstrated significant antiproliferative activity. For instance, in the NCI-60 cell line screening:

| Cell Line | GI Value (%) at 10 μM |

|---|---|

| HOP-92 (NSCL) | 86.28 |

| HCT-116 (Colorectal) | 40.87 |

| SK-BR-3 (Breast) | 46.14 |

These results indicate that the compound effectively inhibits cell growth, particularly in non-small cell lung cancer (NSCL) cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways. It has been hypothesized that the compound interacts with specific kinase receptors, disrupting signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The presence of electron-donating groups in the structure enhances its antibacterial potency .

Case Studies

- Case Study on Anticancer Activity : A recent study focused on the effects of this compound on breast cancer cell lines. It was found that treatment with varying concentrations led to dose-dependent inhibition of proliferation, with significant apoptosis observed at higher doses. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

- Case Study on Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, suggesting potential for use in combination therapies .

Q & A

Q. How can I design a synthetic route for 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine?

- Methodological Answer : A practical approach involves using a pyridine scaffold as the core structure. Start with a brominated pyridine derivative (e.g., 5-bromo-2-aminopyridine) and introduce substituents via sequential coupling reactions. For instance:

Ethylation : Use ethyl iodide in the presence of a palladium catalyst for C-H activation at the 4-position of the pyridine ring.

Aryl Introduction : Employ Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group at the 3-position, using a boronic acid derivative and a Pd catalyst .

Amine Protection : Protect the 2-amine group during synthesis using tert-butoxycarbonyl (Boc) to avoid undesired side reactions .

Purification via column chromatography and structural validation using NMR and mass spectrometry are critical .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Use - and -NMR to confirm substitution patterns and regiochemistry. For example, the methoxy group () will show a singlet at ~3.8 ppm in -NMR .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. ethyl group placement) by obtaining a single-crystal structure. This is particularly useful if NMR data shows overlapping signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, especially for bromine (characteristic doublet) .

Q. How can I assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Expose the compound to UV light (254 nm) and analyze photodegradation products using LC-MS.

- Humidity Tests : Store in environments with 75% relative humidity to evaluate hydrolysis susceptibility.

Reference safety protocols for brominated aromatic compounds to ensure compliance with handling guidelines .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals conflict with expected regiochemistry (e.g., ambiguous coupling constants for ethyl or methoxyphenyl groups):

DEPT-135 NMR : Differentiate CH, CH, and CH groups in the ethyl substituent.

2D NMR (COSY, HSQC, HMBC) : Map - and - correlations to confirm connectivity. For example, HMBC can link the methoxy group’s protons to the aromatic carbon at the 4-position .

Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

Q. What strategies optimize the yield of the Suzuki-Miyaura coupling step for the 4-methoxyphenyl group?

- Methodological Answer : To enhance coupling efficiency:

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with ligand-to-metal ratios optimized for electron-rich aryl boronic acids.

- Solvent System : A mixture of toluene/ethanol (3:1) with aqueous NaCO improves solubility and reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes under controlled temperature (120°C) .

Monitor reaction progress via TLC and isolate byproducts (e.g., homocoupled biphenyls) using preparative HPLC .

Q. How can computational chemistry aid in predicting the compound’s reactivity or biological activity?

- Methodological Answer : Use in silico tools to:

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on the pyridine core and bromine’s potential halogen-bonding interactions .

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to nucleophilic/electrophilic attacks. For example, the bromine atom may act as a leaving group in substitution reactions .

- ADMET Prediction : Estimate pharmacokinetic properties (e.g., logP, metabolic clearance) using QikProp or SwissADME .

Q. What experimental designs can address low reproducibility in scaled-up synthesis?

- Methodological Answer : Troubleshoot batch-to-batch variability by:

Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track intermediate formation.

DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors using software like MODDE.

Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for higher yields in large-scale runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.